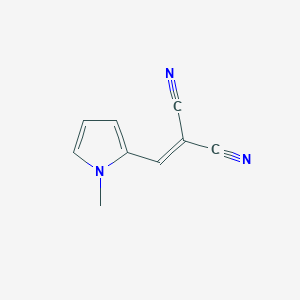
1-Tosylpyrozole
概要
説明
1-Tosylpyrozole is a chemical compound with the CAS Number: 6126-10-9 . It has a molecular weight of 222.27 . The molecular formula of this compound is C10H10N2O2S .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-member aromatic ring with two nitrogen atoms and three carbon atoms . The structure analysis of similar compounds often involves techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature and is stored in an inert atmosphere . More detailed physical and chemical properties were not found in the search results.
Safety and Hazards
将来の方向性
作用機序
Target of Action
1-Tosylpyrozole is a derivative of pyrazole . Pyrazole targets the Estrogen receptor alpha, Estrogen receptor beta, and Alcohol dehydrogenase 1C . These receptors play a crucial role in various biological processes, including the regulation of eukaryotic gene expression, cellular proliferation, and differentiation .
Mode of Action
Pyrazole derivatives are known to bind to their target receptors and modulate their activity . The resulting changes could include alterations in gene expression, cellular proliferation, and differentiation .
Biochemical Pathways
Given its targets, it can be speculated that it might influence pathways related to estrogen signaling and alcohol metabolism . These pathways have downstream effects on a variety of biological processes, including reproductive function, bone health, cardiovascular function, and alcohol detoxification .
Pharmacokinetics
The compound’s molecular weight (22226) and structure suggest that it might have good bioavailability
Result of Action
Based on its known targets, it can be speculated that it might have effects on gene expression, cellular proliferation, and differentiation
Action Environment
Like other chemical compounds, its action and stability might be influenced by factors such as temperature, ph, and the presence of other substances
生化学分析
Biochemical Properties
1-Tosylpyrozole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . Additionally, this compound can interact with other proteins, altering their conformation and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling events . This modulation can result in altered gene expression patterns, affecting the production of specific proteins within the cell. Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to inhibition or activation of their activity . For instance, this compound can bind to the active site of an enzyme, blocking substrate access and preventing catalysis. This binding can also induce conformational changes in the enzyme, further affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. The degradation products of this compound may have different biochemical properties and effects on cells, which should be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can cause adverse effects such as cellular damage, apoptosis, or disruption of normal physiological processes. Therefore, careful consideration of dosage is crucial in experimental studies involving animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, affecting the overall energy production and metabolic balance within the cell. These interactions can have downstream effects on other metabolic pathways and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of this compound, determining its intracellular concentration and localization. Once inside the cell, this compound can bind to various proteins and organelles, influencing its distribution and accumulation. The transport and distribution of this compound can affect its overall activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is an important factor in determining its biochemical effects.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZXGSBGXAPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313364 | |
| Record name | 1-Tosylpyrozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6126-10-9 | |
| Record name | 6126-10-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tosylpyrozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


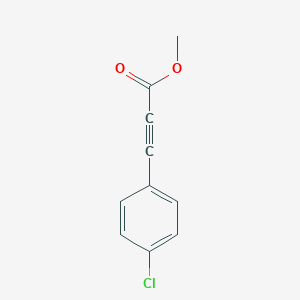
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
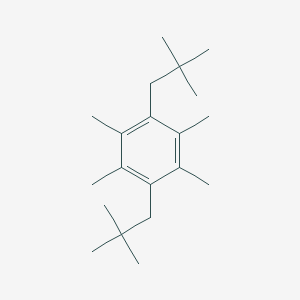
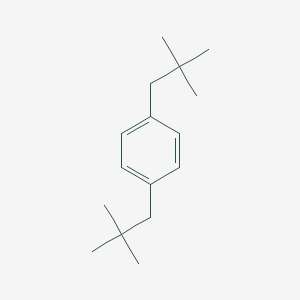

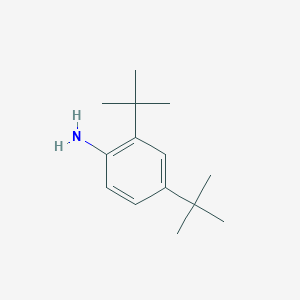
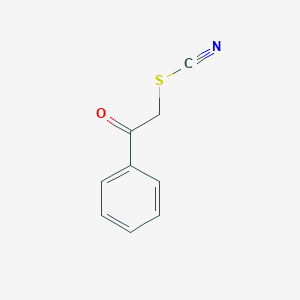

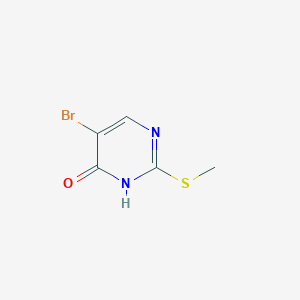

![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)
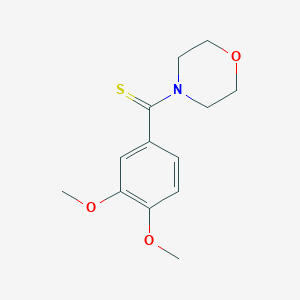
![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
